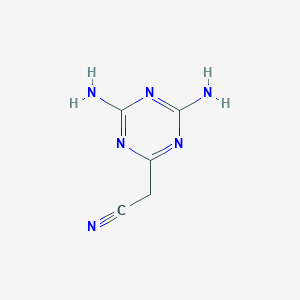

(4,6-Diamino-1,3,5-triazin-2-il)acetonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Aplicaciones Científicas De Investigación

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential anticancer and antimicrobial activities.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a precursor for molecules that can interact with biological targets, making it useful in drug discovery and development.

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,3,5-triazines, are known to have a wide range of applications, including antitumor properties .

Mode of Action

It’s known that 1,3,5-triazines interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Similar compounds, such as 1,3,5-triazines, are known to interact with various biochemical pathways, leading to their diverse biological properties .

Pharmacokinetics

The molecular weight of the compound is 15014 , which could influence its bioavailability.

Result of Action

Similar compounds, such as 1,3,5-triazines, have been reported to exhibit significant biological properties, including antitumor activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile involves the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Condensation Reactions: Reagents like aldehydes and ketones are used, often in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include substituted triazines and various condensation products, which can have applications in pharmaceuticals and materials science .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diamino-1,3,5-triazine: A similar compound with two amino groups on the triazine ring.

2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.

Uniqueness

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is unique due to its acetonitrile group, which provides additional reactivity and potential for forming diverse chemical structures. This makes it a versatile building block in synthetic chemistry and enhances its applicability in various research fields .

Actividad Biológica

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound through various studies, highlighting its anticancer properties and mechanisms of action.

Overview of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

This compound belongs to the class of 1,3,5-triazines, which are recognized for their diverse pharmacological profiles. The triazine scaffold is often associated with anticancer activity due to its ability to inhibit key cellular processes involved in tumor growth and proliferation.

In Vitro Studies

Recent research has demonstrated that derivatives of 2-(diamino-1,3,5-triazin-2-yl)acetonitrile exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure were evaluated against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4. The results indicated that these compounds possess significant anticancer activity by inducing apoptosis and inhibiting telomerase activity—a key enzyme associated with cancer cell immortality .

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | DAN-G | 10 | Apoptosis induction |

| 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile | A-427 | 15 | Telomerase inhibition |

| Hybrid Compounds | LCLC-103H | 12 | Microtubule-binding agent |

| Hybrid Compounds | SISO | 8 | Cyclin-dependent kinase inhibition |

| Hybrid Compounds | RT-4 | 20 | VEGF-R2 inhibition |

The anticancer activity of these compounds can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have shown that triazine derivatives can trigger programmed cell death in cancer cells.

- Telomerase Inhibition : By inhibiting telomerase activity, these compounds prevent cancer cells from maintaining their telomeres, leading to eventual cell death.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting the proliferation of cancer cells .

Antiviral Activity

In addition to their anticancer properties, triazine derivatives have shown promising antiviral activity. For example, certain derivatives have been tested for their efficacy against the Potato Virus Y (PVY). The results indicated that some compounds exhibited curative and protective properties comparable to established antiviral agents .

Table 2: Antiviral Activity Against PVY

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| NNM | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:

Propiedades

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAHRCOFGLBBLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274799 |

Source

|

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-35-4 |

Source

|

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.